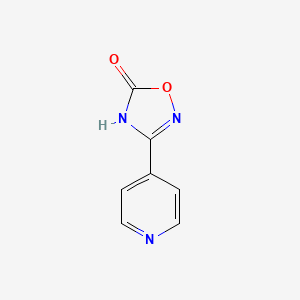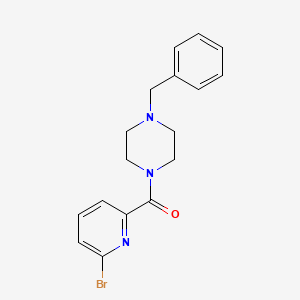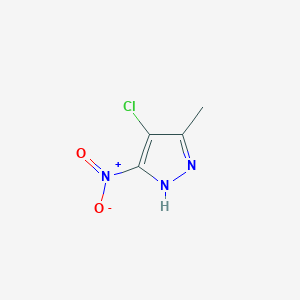![molecular formula C10H12F3N3O2 B1417624 5-Ethyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 878618-88-3](/img/structure/B1417624.png)
5-Ethyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Descripción general
Descripción
“5-Ethyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid” is a chemical compound used for proteomics research .
Synthesis Analysis
The synthesis of similar compounds involves several steps . The first step uses ethanol as a solvent, with the raw material undergoing dropwise operation. The reaction is complete, and the product is extracted from the aqueous phase after crystallization . The second step involves gentle reaction conditions, easy control, and high product yield and purity . The third step involves palladium carbon ethanol system shortening, with relatively safe and efficient reaction times .Molecular Structure Analysis
The molecular formula of this compound is C10H12F3N3O2 . It has an average mass of 263.216 Da and a monoisotopic mass of 263.088165 Da .Aplicaciones Científicas De Investigación
Fluorescent Molecule Development
A study by Wu et al. (2006) demonstrates the use of a related compound, trifluoromethylated pyrazolo[1,5-a]pyrimidine, as a novel fluorescent molecule. This compound showed stronger fluorescence intensity compared to its methyl analogue and could be exploited as an attractive fluorophore for various applications due to its multiple binding sites (Wu et al., 2006).
Antimicrobial and Antitumor Activities
Jismy et al. (2020) reported on the efficient synthesis of various 7-trifluoromethyl pyrazolo[1,5-a]pyrimidines, including their application in designing trifluoromethylated analogues of potent Pim1 kinase inhibitors, which have implications in cancer research (Jismy et al., 2020). Additionally, Liu et al. (2016) synthesized a compound closely related to 5-Ethyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid and found it to have distinct effective inhibition on the proliferation of some cancer cell lines (Liu et al., 2016).
Pesticide Development
The study by Wu et al. (2006) also identified compounds within this chemical class as potential monocotyledonous Echinochloa crus-galli L. Beauv inhibitors, suggesting applications in pesticide development (Wu et al., 2006).
Chemical Synthesis
Several studies have explored the synthesis of various derivatives and analogues of this compound. For instance, Jismy et al. (2018) described an efficient synthesis method for trifluoromethylated 3,5-disubstituted pyrazolo[1,5-a]pyrimidines, highlighting their biological interest (Jismy et al., 2018). Arbačiauskienė et al. (2011) used ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates in the synthesis of condensed pyrazoles, showing the versatility of these compounds in chemical synthesis (Arbačiauskienė et al., 2011).
Propiedades
IUPAC Name |
5-ethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O2/c1-2-5-3-7(10(11,12)13)16-8(14-5)4-6(15-16)9(17)18/h4-5,7,14H,2-3H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQFVKBPWOPYBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(N2C(=CC(=N2)C(=O)O)N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(3-morpholinopropyl)amino]-5-[(E,2E)-3-phenyl-2-propenylidene]-1,3-thiazol-4(5H)-one](/img/structure/B1417544.png)
![2-{1-[4-(trifluoromethyl)anilino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B1417545.png)

![(S)-3,3'-Di(pyridin-2-yl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1417547.png)
![2-[(3,5-Dichloroanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1417548.png)

![(2E)-2-cyano-N-[(1E)-(hydroxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B1417552.png)
![1-(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B1417555.png)

![Ethyl 2-{[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B1417559.png)

![(2E)-2-cyano-3-(dimethylamino)-N-[(1E)-(methoxyimino)methyl]prop-2-enamide](/img/structure/B1417561.png)
![Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate](/img/structure/B1417564.png)